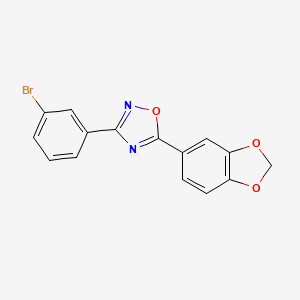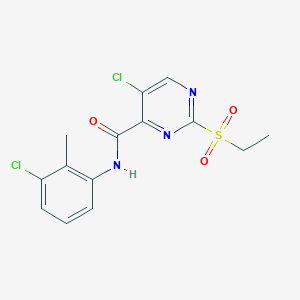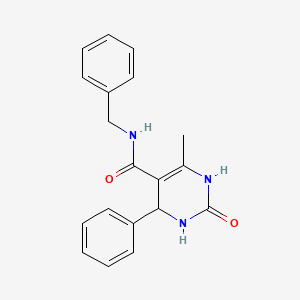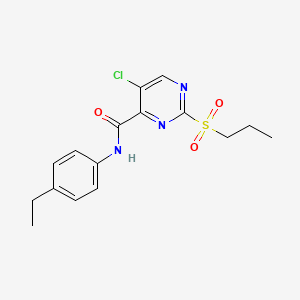![molecular formula C16H15ClN2O2 B4387411 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)
4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, also known as CMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOB is a benzamide derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide also inhibits the expression of various proteins that are involved in cell proliferation and survival. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has several biochemical and physiological effects. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a critical role in inflammation and pain, while MMPs are enzymes that are involved in tissue remodeling and cancer metastasis. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and inhibit cell migration in cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potent anti-cancer properties. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of inflammation and pain. However, one of the limitations of using 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. One potential area of research is the development of new drugs based on the structure of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. Researchers could modify the structure of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide to improve its solubility and potency, making it a more effective drug for cancer treatment and other applications. Additionally, further studies could be conducted to explore the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide and its effects on various cell signaling pathways. Finally, studies could be conducted to explore the potential use of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves a multistep process, and it has been extensively studied for its potential use in cancer treatment, inflammation, and pain management. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide and its potential applications in various diseases.
Scientific Research Applications
4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
4-chloro-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-15(20)10-18-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRVCAQAYVSOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)

![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)


![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)

![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4387418.png)
![6,8-dichloro-3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4387422.png)
![N-benzyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4387426.png)